molecular formula C21H24N2O4 B2511320 N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide CAS No. 2034411-70-4

N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Cat. No.: B2511320
CAS No.: 2034411-70-4
M. Wt: 368.433
InChI Key: RPBIBQWZJUBVHO-UHFFFAOYSA-N
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Description

N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring an ethanediamide core flanked by an ethoxyphenyl group and a methoxy-substituted indane, suggests potential as a scaffold for probing protein-protein interactions or as a precursor for the development of receptor modulators. The ethanediamide (oxalamide) moiety is a known pharmacophore that can act as a hydrogen-bonding donor and acceptor, often contributing to high binding affinity in enzyme active sites or receptor pockets source . Researchers are investigating this compound and its analogs for their potential bioactivity, particularly in the context of central nervous system (CNS) targets, given the presence of the lipophilic, ring-structured indane group which can enhance blood-brain barrier permeability source . The specific research value lies in its use as a tool compound to elucidate novel biological pathways and to serve as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening campaigns. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-18-10-8-17(9-11-18)23-20(25)19(24)22-14-21(26-2)12-15-6-4-5-7-16(15)13-21/h4-11H,3,12-14H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBIBQWZJUBVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the 4-ethoxyphenyl intermediate through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of the Methoxy-dihydroindenyl Intermediate: The second step involves the synthesis of the 2-methoxy-2,3-dihydro-1H-inden-2-yl intermediate. This can be achieved through the methoxylation of indene using methanol and a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of the two intermediates through an ethanediamide linkage. This can be achieved by reacting the ethoxyphenyl intermediate with the methoxy-dihydroindenyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanediamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Notable Properties/Activities Reference(s)
N'-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide Thiophene-cyclopropyl group ~350 (estimated) Enhanced π-π stacking potential due to thiophene; cyclopropyl group may reduce conformational flexibility
N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide (0LL) Amino-dihydroindenyl, chloro-fluorophenyl 359.8 Binds gp120 (PDB: 4DKP); amino group facilitates polar interactions in protein binding
N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide Chlorobenzyl, phthalazinone 357.8 Phthalazinone moiety introduces planar rigidity; potential for intercalation or enzyme inhibition
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide Sulfonyl-oxazinan group, fluoro-methylphenyl 413.4 Sulfonyl group enhances hydrogen-bond acceptor capacity; fluorinated aryl improves metabolic stability

Physicochemical Properties

  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas fluorinated derivatives (e.g., ) resist oxidative metabolism.

Biological Activity

N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O3C_{21}H_{26}N_{2}O_{3}, with a molecular weight of approximately 354.45 g/mol. The compound features a complex structure that includes an ethoxyphenyl group and a methoxy-substituted indene moiety.

PropertyValue
Molecular FormulaC21H26N2O3
Molecular Weight354.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in:

  • Decreased cell viability : A reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptotic markers : Increased levels of caspase-3 and PARP cleavage were noted, indicating the activation of apoptotic pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibits proliferation in MCF-7 cells
Apoptosis InductionIncreased caspase activity
Anti-inflammatoryReduces TNF-alpha and IL-6 production

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways that promote cancer cell survival.
  • Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

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